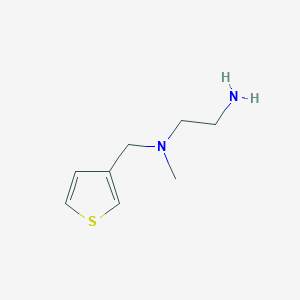

N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC13414359

Molecular Formula: C8H14N2S

Molecular Weight: 170.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2S |

|---|---|

| Molecular Weight | 170.28 g/mol |

| IUPAC Name | N'-methyl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C8H14N2S/c1-10(4-3-9)6-8-2-5-11-7-8/h2,5,7H,3-4,6,9H2,1H3 |

| Standard InChI Key | JTUFFOJICWXKMU-UHFFFAOYSA-N |

| SMILES | CN(CCN)CC1=CSC=C1 |

| Canonical SMILES | CN(CCN)CC1=CSC=C1 |

Introduction

N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine is a chemical compound with the CAS number 933717-45-4. This compound belongs to the class of diamines, which are organic compounds containing two amine groups. The presence of a thiophene ring in its structure makes it a heterocyclic compound, which is of interest in various fields of chemistry and pharmaceuticals due to its potential biological activities.

Molecular Formula and Weight

-

Molecular Formula: C9H14N2S

-

Molecular Weight: Approximately 166 g/mol

Synthesis and Preparation

The synthesis of N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine typically involves the reaction of thiophene-3-ylmethylamine with ethylenediamine or its derivatives. The specific conditions and reagents used can vary depending on the desired yield and purity.

Safety and Handling

As with many chemical compounds, handling N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine requires caution. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended storage conditions.

Comparison with Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine | 933717-45-4 | C9H14N2S | 166 g/mol |

| N1-Isopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine | 1353981-52-8 | C11H20N2S | 212.36 g/mol |

| Thenyldiamine | 91-79-2 | C14H19N3S | - |

This table highlights the differences in molecular structure and weight among related compounds, which can influence their chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume